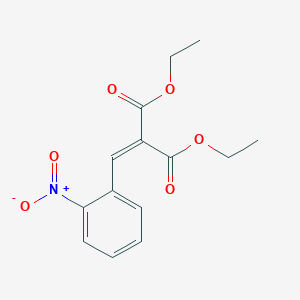









|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:21]=[CH:20][CH:19]=[CH:18][C:5]=1[CH:6]=[C:7]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:8](OCC)=[O:9])([O-])=O.C(O)(=O)C.C(OCC)(=O)C>[Fe].O>[O:9]=[C:8]1[C:7]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:6][C:5]2[C:4](=[CH:21][CH:20]=[CH:19][CH:18]=2)[NH:1]1
|


|
Name
|
|
|
Quantity
|
29 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C(=O)OCC)C(=O)OCC)C=CC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
37 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
thus the reaction temperature increased to 100° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
Insoluble materials were filtered off
|
|
Type
|
ADDITION
|
|
Details
|
by adding sodium hydrogen carbonate
|
|
Type
|
CUSTOM
|
|
Details
|
A solid precipitated
|
|
Type
|
CUSTOM
|
|
Details
|
therefrom was separated by filtration
|
|
Type
|
DISSOLUTION
|
|
Details
|
this solid was dissolved in ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was further extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
This solution was washed with citric acid and water in this order
|
|
Type
|
CUSTOM
|
|
Details
|
was dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
WASH
|
|
Details
|
The residue was washed with diisopropyl ether
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1NC2=CC=CC=C2C=C1C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.6 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 29.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |